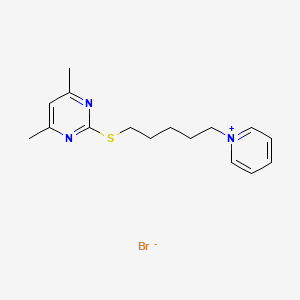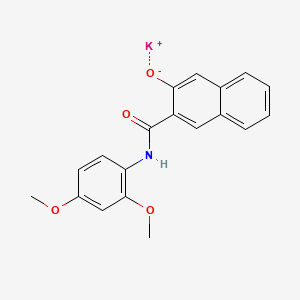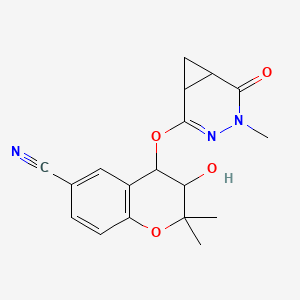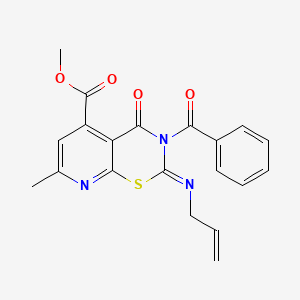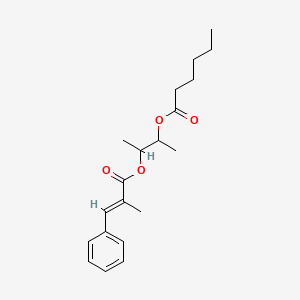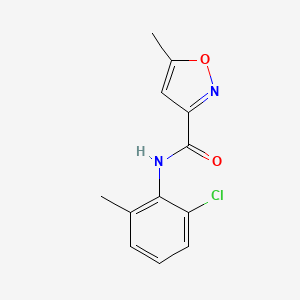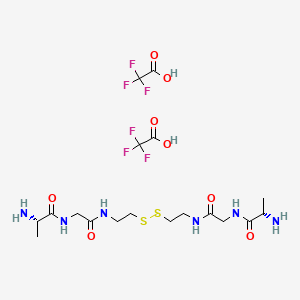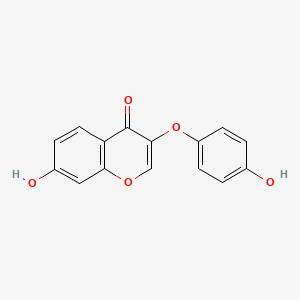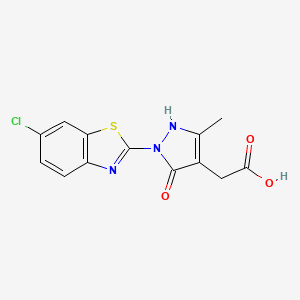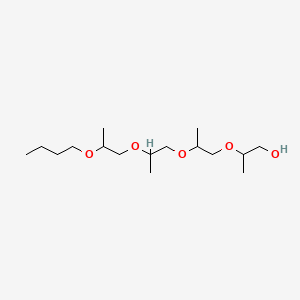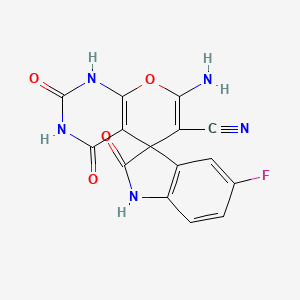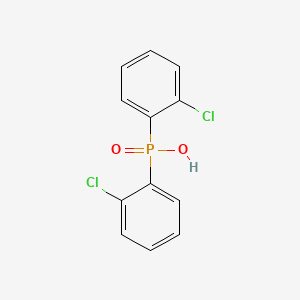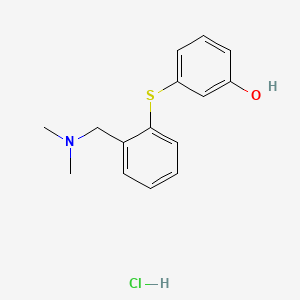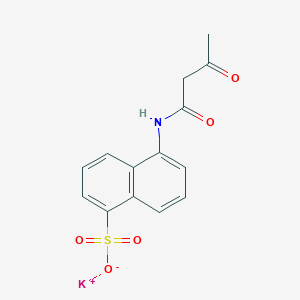
potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate is a chemical compound that belongs to the class of naphthalenesulfonates These compounds are derivatives of sulfonic acid containing a naphthalene functional unit
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate typically involves the reaction of naphthalene-1-sulfonic acid with 3-oxobutanoyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Naphthalene-1-sulfonic acid+3-oxobutanoyl chloride+KOH→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives.
科学的研究の応用
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme interactions and protein binding due to its ability to interact with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
類似化合物との比較
Similar Compounds
Naphthalene-2-sulfonate: Another naphthalenesulfonate with similar chemical properties but different applications.
Naphthalene-1,5-disulfonate: Contains two sulfonate groups, leading to different reactivity and uses.
Uniqueness
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
147152-82-7 |
|---|---|
分子式 |
C14H12KNO5S |
分子量 |
345.41 g/mol |
IUPAC名 |
potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO5S.K/c1-9(16)8-14(17)15-12-6-2-5-11-10(12)4-3-7-13(11)21(18,19)20;/h2-7H,8H2,1H3,(H,15,17)(H,18,19,20);/q;+1/p-1 |
InChIキー |
QGZCUUQPZKGEPF-UHFFFAOYSA-M |
正規SMILES |
CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


